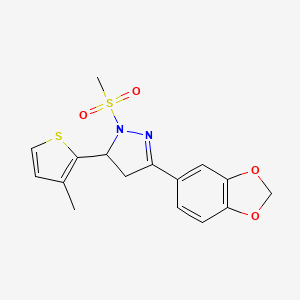
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS Number: 946226-26-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its significance in pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4S2 |
| Molecular Weight | 364.44 g/mol |
| SMILES | Cc1ccsc1C1CC(=NN1S(=O)(=O)C)c1ccc2c(c1)OCO2 |
| CAS Number | 946226-26-2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects. The presence of the methanesulfonyl group is significant for its reactivity and potential interactions with biomolecules.
Pharmacological Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this pyrazole derivative can inhibit pro-inflammatory cytokines. For instance, a study indicated that related pyrazole derivatives reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.
- Antioxidant Properties : Research has shown that compounds containing the benzodioxole moiety exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Effects : Some studies have reported that derivatives of pyrazole compounds exhibit antimicrobial properties against a range of bacteria and fungi. The specific mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to our compound. The results showed a significant reduction in edema in animal models when treated with these compounds, indicating their potential as anti-inflammatory agents.
Case Study 2: Antioxidant Activity
In an experimental setup published in Phytotherapy Research, researchers tested the antioxidant capacity of various benzodioxole-containing compounds. The findings demonstrated that these compounds effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-10-5-6-23-16(10)13-8-12(17-18(13)24(2,19)20)11-3-4-14-15(7-11)22-9-21-14/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYRQCHLFSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













